3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
Description
3-{[7-Methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a heterocyclic compound featuring a benzothiadiazine core modified with a pyrrolidine-1-carbonyl substituent and a benzonitrile group. The benzothiadiazine scaffold is known for its diverse pharmacological and agrochemical applications, particularly in herbicide development . The presence of the electron-withdrawing benzonitrile moiety and the pyrrolidine-1-carbonyl group likely enhances its stability and target-binding affinity compared to simpler benzothiadiazinones.
Properties
IUPAC Name |
3-[[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-7-8-19-18(11-15)25(14-17-6-4-5-16(12-17)13-22)23-20(29(19,27)28)21(26)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQDCRLNQKJJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)C#N)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Attachment of the Benzonitrile Group: This is achieved through a coupling reaction, such as a Suzuki or Heck reaction, using benzonitrile derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzothiadiazine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can serve as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The benzothiadiazine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity through hydrophobic interactions, while the benzonitrile group can participate in π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzothiadiazin Family
The compound shares structural homology with several benzothiadiazin derivatives, including those synthesized in and agricultural agents in . Key comparisons include:
Key Observations:
- Substituent Diversity: The target compound’s pyrrolidine-1-carbonyl group distinguishes it from simpler herbicidal benzothiadiazins (e.g., bentazon), which lack nitrogen-rich substituents. This modification may enhance interactions with biological targets, such as enzymes or receptors .
- Thermal Stability: Melting points of analogs vary significantly (125–269 °C), with fused heterocycles (e.g., compound 12) showing higher thermal stability, likely due to extended π-conjugation .
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization (e.g., introducing the pyrrolidine-1-carbonyl group), contrasting with the one-pot cyclization methods used for compounds 11b and 12 .
Functional and Pharmacological Comparisons
- Herbicidal Activity: Benzothiadiazin derivatives like bentazon inhibit photosynthesis by binding to the D1 protein in plants. The target compound’s benzonitrile group may confer similar electron-transport-interrupting properties, though its pyrrolidine substituent could alter selectivity or potency .
- Crystallographic Insights: Tools like SHELX and Mercury () enable structural comparisons.
Dose-Effect Relationships
For instance, bentazon’s ED₅₀ (median effective dose) against weeds is well-documented; comparative studies could reveal if the target compound’s structural modifications improve its dose-response profile .
Biological Activity
3-{[7-methyl-4,4-dioxo-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by several functional groups that contribute to its biological activity. The compound features a benzothiadiazine core with a pyrrolidine carbonyl substituent and a benzonitrile moiety.
Key Structural Data:
- Molecular Formula: C_{15}H_{15}N_{3}O_{3}S
- Molecular Weight: 301.36 g/mol
- CAS Number: [insert CAS number if available]
Research indicates that compounds in the benzothiadiazine class may interact with various biological targets, including enzymes and receptors involved in critical disease pathways. The specific mechanisms through which this compound exerts its effects are still under investigation but may include:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes that play roles in metabolic pathways.
- Receptor Modulation: It may modulate receptors involved in signaling pathways associated with various diseases.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several studies. Below is a summary of its potential therapeutic applications:
Case Studies
-
Anticancer Activity:
A study conducted on various cancer cell lines demonstrated that this compound induced significant apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent. -
Antimicrobial Properties:
In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This positions it as a candidate for further development as an antimicrobial agent. -
Anti-inflammatory Effects:
Animal studies have indicated that the compound can reduce markers of inflammation in models of acute inflammation, suggesting its utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
